N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Overview
Description
“N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
Imidazole is known as 1,3-diazole and contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Heterocyclic Sulfonamides : A study described the one-pot synthesis of heterocyclic sulfonamides, showcasing a method that might be applicable to the synthesis of compounds structurally related to the queried chemical. This method demonstrates the synthesis of (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, highlighting a potential pathway for generating similar imidazole-containing sulfonamides (Rozentsveig et al., 2013).
Biological Activity
Antimicrobial Activity of Thiophenyl Pyrazoles and Isoxazoles : Research into thiophenyl pyrazoles and isoxazoles derived from similar sulfonamide structures revealed potential antibacterial and antifungal properties. This indicates that derivatives of the compound may possess useful antimicrobial properties, offering avenues for the development of new antimicrobial agents (Sowmya et al., 2018).
Non-Enzymatic Glutathione Conjugation : A study on the non-enzymatic reaction of a carcinogenic arylamine with glutathione has implications for understanding the detoxification mechanisms of compounds with similar structures. This research could inform the design of compounds with improved safety profiles (Umemoto et al., 1988).
Antinociceptive Pharmacology : The pharmacology of a novel nonpeptidic Bradykinin B1 receptor antagonist with an imidazole structure was characterized, demonstrating significant antinociceptive actions. This suggests that similar structures may be explored for their potential in pain management (Porreca et al., 2006).
Polymer Synthesis
Polycondensation of Pyridine-Dicarboxylic Acid : Research on the polycondensation involving pyridine-dicarboxylic acid and amino compounds could provide insights into the synthesis of polymers with structural elements similar to the compound . Such polymers may have applications in materials science due to their thermal stability and solvent resistance (Banihashemi & Eghbali, 1976).
Future Directions
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c30-25(27-23-8-4-5-9-24(23)33-18-17-28-16-13-26-20-28)22-10-14-29(15-11-22)34(31,32)19-12-21-6-2-1-3-7-21/h1-9,12-13,16,19-20,22H,10-11,14-15,17-18H2,(H,27,30)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSSCELCPNZFCD-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2OCCN3C=CN=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2OCCN3C=CN=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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